molecular formula C16H12O4 B192502 Tectochrysin CAS No. 520-28-5

Tectochrysin

Cat. No.: B192502
CAS No.: 520-28-5
M. Wt: 268.26 g/mol
InChI Key: IRZVHDLBAYNPCT-UHFFFAOYSA-N
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Preparation Methods

Techtochrysin can be synthesized through the methylation of chrysin. The reaction involves the use of dimethyl sulfate as the alkylating agent . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Techtochrysin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Techtochrysin is similar to other flavonoids such as chrysin, naringin, apigenin, acacetin, kaempferol, and 4′,7-dihydroxyflavone . techtochrysin is unique due to its specific substitution pattern (hydroxy group at position 4 and methoxy group at position 7), which contributes to its distinct biological activities . For example:

    Chrysin: Lacks the methoxy group at position 7, which affects its solubility and bioavailability.

    Naringin: Contains additional glycoside groups, altering its pharmacokinetic properties.

    Apigenin: Has a different substitution pattern, leading to variations in its biological effects.

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZVHDLBAYNPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199962
Record name Tectochrysin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-28-5
Record name Tectochrysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tectochrysin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tectochrysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tectochrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECTOCHRYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Prepared from chrysin by warming with one equivalent of dimethyl sulphate in DMF with fine ground K2CO3. Fine, light yellow needles, mp 175-180 ° C. (lit. 163° C.). 1H NMR δ (DMSO-d6) 3.87 (s,OCH3), 6.39 (d. J=1.7 Hz, H-6), 6.80 (d, J=1.7 Hz, H-8), 7.02 (s,H-3), 7.58 (dd, J=J'=7.8 Hz. H-3'/5'), 7.60 (tt, J≈7.8 Hz, H-4'), 8.09 (d,J=7.8 Hz, H-2'/6') 12.80 (s, C-5-OH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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